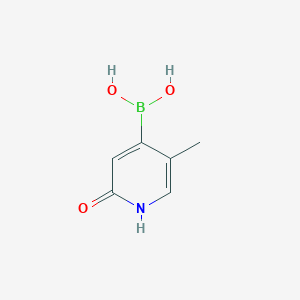

2-Hydroxy-5-methylpyridine-4-boronic acid

Descripción

BenchChem offers high-quality 2-Hydroxy-5-methylpyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-methylpyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H8BNO3 |

|---|---|

Peso molecular |

152.95 g/mol |

Nombre IUPAC |

(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid |

InChI |

InChI=1S/C6H8BNO3/c1-4-3-8-6(9)2-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |

Clave InChI |

XAIDLXYLCUQHSW-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=O)NC=C1C)(O)O |

Origen del producto |

United States |

An Overview of Pyridine Boronic Acids and Their Academic Significance in Organic Chemistry

Pyridine (B92270) boronic acids are a class of organoboron compounds that have become indispensable tools in organic chemistry. nih.gov Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction's tolerance of a wide range of functional groups, coupled with the general stability and low toxicity of boronic acids, has cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The nitrogen atom in the pyridine ring imparts unique electronic properties and provides a handle for modulating the solubility and biological activity of the resulting coupled products. Heterocyclic boronic acids, including pyridine derivatives, are particularly valuable in medicinal chemistry for the synthesis of bioactive compounds. nih.gov The versatility of the boronic acid group allows for its conversion into various other functional groups, further extending its utility as a synthetic intermediate. researchgate.net

Specific Research Focus on the Structural and Functional Attributes of 2 Hydroxy 5 Methylpyridine 4 Boronic Acid

Strategic Precursor Synthesis and Functionalization of the Pyridine Core

The successful synthesis of the target boronic acid is critically dependent on the efficient preparation and selective functionalization of the 2-hydroxy-5-methylpyridine (B17766) core. This initial stage sets the foundation for the subsequent introduction of the boron moiety at the desired C4 position.

Derivatization of 2-Hydroxypyridine (B17775) and 5-Methylpyridine Building Blocks

The primary precursor, 2-hydroxy-5-methylpyridine, can be synthesized through several established routes. One common and economical method begins with 2-amino-5-methylpyridine. orgsyn.org This process involves a diazotization reaction, where the amino group is treated with a diazotizing agent like sodium nitrite (B80452) in a strong acid such as sulfuric acid at low temperatures, followed by hydrolysis of the resulting unstable diazonium salt to yield the desired 2-hydroxypyridine derivative. orgsyn.org

An alternative industrial-scale approach starts from 3-cyano-6-hydroxypyridine. google.com This method involves a catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst in the presence of sulfuric acid and an anionic surfactant like sodium lauryl sulfate, to efficiently produce 2-hydroxy-5-methylpyridine. google.comchemicalbook.com Another route involves the nucleophilic substitution of a halogenated precursor, such as 2-bromo-5-methylpyridine, with a strong base like potassium tert-butoxide. chemicalbook.com

Once the 2-hydroxy-5-methylpyridine core is obtained, further derivatization is often necessary, particularly for organometallic borylation methods. This typically involves regioselective halogenation to install a directing group at the C4 position. Methods using N-halosuccinimides (e.g., NBS for bromination) can be employed for this purpose, providing a 4-halo-2-hydroxy-5-methylpyridine intermediate, which is a key substrate for subsequent lithium-halogen exchange or Grignard-mediated borylation. organic-chemistry.org

Regioselective Introduction of Boron-Containing Moieties

The introduction of a boron-containing group at the C4 position of the 2-hydroxy-5-methylpyridine ring is a significant synthetic challenge. The regiochemical outcome of borylation reactions is dictated by the interplay of steric and electronic effects of the existing substituents—the 2-hydroxy (which exists in tautomeric equilibrium with its 2-pyridone form) and the 5-methyl groups.

The C4 position is located ortho to the methyl group and meta to the hydroxyl group. The methyl group is a weakly activating ortho-, para-director, while the electronic influence of the 2-pyridone system is more complex. Direct C-H borylation methods often exhibit a strong preference for the sterically least hindered position, which may not be the desired C4 position. umich.eduresearchgate.net This inherent difficulty in controlling regioselectivity often makes a pre-functionalization strategy, such as halogenating the C4 position, a more reliable approach. By installing a halogen at the C4 position, the location of the subsequent borylation is precisely controlled, circumventing the challenges of direct C-H functionalization.

Organometallic Approaches to Boronic Acid Formation

Classical organometallic methods provide robust and widely used pathways to aryl and heteroaryl boronic acids from halogenated precursors. A critical consideration for these routes is the presence of the acidic proton on the 2-hydroxyl group, which is incompatible with strongly basic organolithium and Grignard reagents. chemistrysteps.com This necessitates the use of a protecting group for the hydroxyl function prior to borylation. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are commonly employed as they are readily installed and are stable to these organometallic reagents. masterorganicchemistry.commasterorganicchemistry.com

Lithium-Halogen Exchange Followed by Boron Reagent Quenching

The lithium-halogen exchange reaction is a powerful and rapid method for converting aryl and heteroaryl halides into their corresponding organolithium species, which can then be trapped with a boron electrophile. researchgate.net This strategy, applied to a protected 4-bromo-2-hydroxy-5-methylpyridine, involves treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netharvard.edu The extremely fast exchange generates a 4-lithiated pyridine intermediate. harvard.edu This intermediate is then quenched in situ by adding a borate (B1201080) ester, such as triisopropyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to afford the final boronic acid. researchgate.net

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 3-Bromopyridine | 1. n-BuLi, 2. B(Oi-Pr)₃ | Toluene-THF, -40°C | 3-Pyridylboronic acid | Good | researchgate.net |

| 5-Bromopyrimidine | 1. n-BuLi, 2. Ph₂CO | THF-Ether | 5-Pyrimidinyl product | High | researchgate.net |

| Aryl Bromide | 1. t-BuLi, 2. Electrophile | Et₂O, -78°C | Functionalized Aryl | 79% | harvard.edu |

Grignard Reagent Mediated Borylation Strategies

An alternative organometallic approach involves the formation of a Grignard reagent. Starting from a protected 4-halo-2-hydroxy-5-methylpyridine, the corresponding pyridylmagnesium halide can be prepared by reaction with magnesium metal. nih.gov While the formation of 2-pyridyl Grignard reagents can be challenging, they are accessible via magnesium-halide exchange. nih.gov Once formed, the Grignard reagent can be reacted with a borate ester, similar to the organolithium quenching step, to yield the desired boronate ester. This method may offer advantages in terms of functional group tolerance and safety on a larger scale compared to the often pyrophoric and more reactive organolithium reagents. However, competing side reactions, such as exchange between the Grignard reagent and the starting bromopyridine, can sometimes lead to lower yields. rsc.org

Transition Metal-Catalyzed Borylation Protocols

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge carbon-boron bonds, offering pathways with high efficiency and excellent functional group tolerance. These methods can be broadly divided into cross-coupling reactions of halo-pyridines and direct C-H bond borylation.

One of the most powerful methods in this class is the Miyaura borylation reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction utilizes a halo-pyridine (e.g., a protected 4-bromo-2-hydroxy-5-methylpyridine) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base such as potassium acetate (B1210297) or potassium phosphate. beilstein-journals.orgnih.gov Miyaura borylation is renowned for its broad substrate scope and tolerance of sensitive functional groups, making it a highly reliable method for synthesizing aryl and heteroaryl boronate esters. organic-chemistry.orgnih.gov

| Catalyst / Ligand | Base | Solvent | Temperature | Outcome | Reference |

| Pd(dba)₂ / DPEphos | KOAc | N/A (Ball mill) | ~100°C | High yield for aryl bromides | beilstein-journals.org |

| Pd(PPh₃)₄ | KOAc | Dioxane | 80°C | Standard conditions | nih.gov |

| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80°C | Effective for various halides | nih.gov |

A more atom-economical approach is the direct C-H borylation of the pyridine core, which avoids the need for pre-halogenation. Iridium-catalyzed C-H borylation has emerged as the premier method for this transformation. umich.eduworktribe.com Using a catalyst system, often composed of an iridium precursor like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand, a C-H bond on the pyridine ring can be directly converted to a C-B bond using a boron source like pinacolborane (HBPin) or B₂pin₂. acs.orgnih.gov

The major challenge of this approach for 2-hydroxy-5-methylpyridine is controlling the regioselectivity. worktribe.com Iridium-catalyzed borylations are highly sensitive to steric hindrance, generally favoring functionalization of the most accessible C-H bond. researchgate.netacs.org For the target substrate, this steric control could potentially lead to a mixture of products. Achieving selective borylation at the C4 position would likely require the design of specialized ligands that can override the intrinsic steric and electronic preferences of the substrate, possibly through outer-sphere directing effects. nih.gov While powerful, developing a selective C-H borylation for this specific substitution pattern remains a significant research challenge. rsc.org

Miyaura Borylation and Related Palladium-Catalyzed Methods for Pyridine Scaffolds

The Miyaura borylation reaction is a powerful and widely used method for the synthesis of aryl- and heteroarylboronates. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronic esters can then be hydrolyzed to the corresponding boronic acids.

For the synthesis of pyridine-based boronic acids, the choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. The electron-deficient nature of the pyridine ring and the potential for N-coordination to the palladium center can present challenges. Various palladium catalysts, such as Pd(dppf)Cl₂ and Pd(OAc)₂, have been successfully employed in the Miyaura borylation of halopyridines. The use of specific ligands, for instance, phosphine-based ligands like SPhos, can improve catalytic activity and selectivity.

The reaction conditions for the Miyaura borylation of pyridine scaffolds are continually being optimized. For example, the use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to enhance reaction rates and allow for lower reaction temperatures. A modified palladium-catalyzed method using the more atom-economical tetrahydroxydiboron (B82485) [B₂(OH)₄] has also been developed, offering a more direct route to arylboronic acids and broadening the scope to include previously challenging heterocyclic substrates.

| Catalyst | Ligand | Base | Borylating Agent | Substrate | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | KOAc | B₂pin₂ | 3-Bromopyridine | 85 | N/A |

| Pd(OAc)₂ | SPhos | K₃PO₄ | B₂pin₂ | 2-Chloropyridine | 92 | N/A |

| XPhos-Pd-G2 | XPhos | K₃PO₄ | B₂(OH)₄ | 4-Chloropyridine | 78 | organic-chemistry.org |

Dehydrogenative Borylation Techniques for Alkenes and Alkynes Leading to Boronic Esters

Dehydrogenative borylation has emerged as an atom-economical alternative to traditional cross-coupling methods for the synthesis of boronic esters. This approach involves the direct C-H functionalization of a substrate with a boron-containing reagent, such as pinacolborane (HBpin), with the concomitant release of hydrogen gas. This method avoids the need for pre-functionalized starting materials like halides or triflates.

Rhodium and iridium complexes are commonly employed as catalysts for the dehydrogenative borylation of C-H bonds. For instance, rhodium complexes have been shown to effectively catalyze the dehydrogenative borylation of alkenes to produce vinylboronates. Similarly, iridium-catalyzed C-H borylation has been extensively studied for the functionalization of arenes and heteroarenes.

While the direct dehydrogenative borylation of pyridine at the 4-position to synthesize 2-Hydroxy-5-methylpyridine-4-boronic acid is not yet a well-established method, the principles of this technique offer a promising avenue for future research. The challenge lies in achieving high regioselectivity on the pyridine ring, particularly in the presence of multiple C-H bonds.

| Catalyst System | Substrate Type | Product Type | Key Features |

| [RhCl(CO)(PPh₃)₂] | Alkenes | Vinylboronate esters | High yield and selectivity |

| Iridium(I) complexes with bipyridine ligands | Arenes/Heteroarenes | Aryl/Heteroarylboronates | Mild reaction conditions |

| Rhodium/phosphine complexes | Cyclic Alkenes | Cyclic 1-alkenylboronates | Direct access to useful intermediates |

Synthesis of Novel 2-Hydroxy-5-methylpyridine-4-boronic acid Derivatives and Analogues

The synthesis of novel derivatives and analogues of 2-Hydroxy-5-methylpyridine-4-boronic acid is crucial for exploring structure-activity relationships in various applications. Synthetic strategies often involve the introduction of substituents at different positions of the pyridine ring either before or after the borylation step.

One common approach is to start with a pre-functionalized 2-hydroxypyridine and then introduce the boronic acid group. For instance, a halogenated 2-hydroxy-5-methylpyridine can be subjected to Miyaura borylation to install the boronic acid moiety at the desired position. Subsequent functionalization of other positions on the ring can then be carried out.

Alternatively, C-H activation strategies can be employed to directly introduce functional groups onto the 2-hydroxy-5-methylpyridine scaffold. Palladium-catalyzed C-H functionalization reactions, for example, can be used to introduce aryl or alkyl groups at specific positions, which can then be followed by a borylation step. The development of modular synthetic routes allows for the efficient generation of a library of analogues for screening purposes.

Optimization of Reaction Conditions for Yield, Purity, and Scalability in Research Synthesis

Optimizing reaction conditions is paramount to ensure high yields, purity, and the scalability of the synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid and its analogues. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For palladium-catalyzed borylations, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines, N-heterocyclic carbenes) is a common starting point. The nature of the base can significantly impact the reaction outcome; inorganic bases like K₃PO₄ and Cs₂CO₃, as well as organic bases, are frequently evaluated. Solvent choice is also critical, with common options including dioxane, toluene, and DMF.

High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of reaction parameters, accelerating the optimization process. The goal is to identify conditions that not only provide high conversion and yield but also minimize the formation of byproducts, simplifying purification. For scalability, factors such as cost of reagents, ease of product isolation, and safety considerations become increasingly important. The development of robust and scalable processes is essential for transitioning from laboratory-scale synthesis to larger-scale production for further research and development.

| Parameter | Common Variations | Impact on Reaction |

| Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | Activity, selectivity, cost |

| Ligand | Phosphines (e.g., SPhos, XPhos), NHCs | Stability, steric/electronic properties |

| Base | K₃PO₄, Cs₂CO₃, KOAc | Reactivity, solubility |

| Solvent | Dioxane, Toluene, DMF, THF | Solubility, reaction temperature |

| Temperature | Room temperature to reflux | Reaction rate, side reactions |

| Borylating Agent | B₂pin₂, B₂(OH)₄ | Atom economy, workup |

Comprehensive Analysis of 2 Hydroxy 5 Methylpyridine 4 Boronic Acid S Chemical Reactivity and Transformations

Fundamental Reactivity of the Boronic Acid Functional Group

The reactivity of 2-Hydroxy-5-methylpyridine-4-boronic acid is largely dictated by the boron atom's electron-deficient nature and its position on the substituted pyridine (B92270) ring.

Formation and Hydrolysis Equilibria of Boronate Esters and Boronates

The boronic acid functional group exists in a critical, pH-dependent equilibrium in aqueous solutions. The central boron atom, which is sp²-hybridized in the neutral boronic acid form, can accept a hydroxide (B78521) ion to form a more nucleophilic, sp³-hybridized tetrahedral boronate. This equilibrium is fundamental to its role in many chemical reactions.

Boronic Acid-Boronate Equilibrium: R-B(OH)₂ + H₂O ⇌ [R-B(OH)₃]⁻ + H⁺

This equilibrium is shifted towards the boronate form in basic conditions. The specific pKa value for 2-Hydroxy-5-methylpyridine-4-boronic acid is not widely reported, but it is influenced by the electronic properties of the substituted pyridine ring. The electron-donating methyl group at the 5-position and the hydroxy group at the 2-position (which exists in tautomeric equilibrium with its pyridone form) modulate the acidity of the boron center.

Furthermore, boronic acids readily undergo reversible esterification with diols to form cyclic boronate esters. This is often used as a strategy to protect the boronic acid group or to modify its reactivity and solubility.

Table 1: Key Equilibria of the Boronic Acid Group

| Equilibrium | Reactants | Products | Conditions |

| Boronate Formation | Boronic Acid (trigonal) + Hydroxide | Boronate (tetrahedral) | Aqueous, pH-dependent |

| Esterification | Boronic Acid + Diol | Cyclic Boronate Ester + Water | Reversible, often acid or base-catalyzed |

| Hydrolysis | Boronate Ester + Water | Boronic Acid + Diol | Reversible |

Lewis Acidic Character and Interactions with Various Nucleophilic Species

The trigonal planar structure of the boronic acid group features an empty p-orbital on the boron atom, making it a classic Lewis acid. This allows it to accept a pair of electrons from a Lewis base (nucleophile). The most common interaction in aqueous media is with a hydroxide ion to form the tetrahedral boronate anion, as described above.

The Lewis acidity of 2-Hydroxy-5-methylpyridine-4-boronic acid is influenced by the substituents on the pyridine ring. The methyl group is electron-donating, which would slightly decrease the Lewis acidity of the boron. The 2-hydroxy group's effect is more complex due to tautomerism and its ability to participate in hydrogen bonding, which can influence the electronic environment of the ring and, consequently, the boron atom. This Lewis acidic character is crucial for its biological activity and its role in catalysis, where it can interact with nucleophilic residues in enzymes or with reagents in synthetic transformations.

Mechanistic Investigations of Protodeboronation Processes

Protodeboronation is a significant reaction pathway for many boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is often an undesired side reaction in applications like Suzuki-Miyaura coupling. wikipedia.org

R-B(OH)₂ + H₂O → R-H + B(OH)₃

For heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group (2-pyridyl boronic acids), protodeboronation can be exceptionally rapid. ed.ac.uk This instability is a key characteristic of compounds related to 2-Hydroxy-5-methylpyridine-4-boronic acid.

Mechanistic studies have identified several pathways for protodeboronation, with the rate and dominant mechanism being highly dependent on pH. ed.ac.uknih.gov

Acid-Catalyzed Pathway: At low pH, the reaction can be catalyzed by acid.

Base-Catalyzed Pathway: At high pH, the formation of the more reactive boronate species accelerates the reaction. wikipedia.org

Zwitterionic Pathway: For 2-pyridyl boronic acids, a zwitterionic intermediate can form under neutral pH conditions, which then undergoes rapid, unimolecular fragmentation. wikipedia.orged.ac.uk The presence of the 2-hydroxy group in the target molecule, which can exist as a pyridone tautomer, likely facilitates the formation of such a zwitterionic species, contributing to its instability.

Strategies to mitigate this decomposition include using boronate esters (like pinacol (B44631) esters) or trifluoroborates, which can slow the rate of protodeboronation. ed.ac.ukresearchgate.net

Cross-Coupling Reaction Pathways

2-Hydroxy-5-methylpyridine-4-boronic acid is a potential substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.

Suzuki-Miyaura Coupling: Mechanistic Insights and Scope Expansion

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, joining an organoboron compound with an organohalide. wikipedia.orglibretexts.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 2: The Suzuki-Miyaura Catalytic Cycle

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | The organohalide (R¹-X) adds to the Pd(0) catalyst. | Pd(0) → Pd(II) |

| Transmetalation | The organic group (R²) is transferred from the boron atom to the palladium center. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups (R¹ and R²) are coupled and released from the palladium center, regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |

The use of 2-pyridyl boronic acids in Suzuki-Miyaura coupling is notoriously challenging due to two competing factors: the aforementioned rapid protodeboronation and a relatively slow rate of transmetalation. researchgate.net The electron-deficient nature of the pyridine ring can hinder the transfer of the pyridyl group from boron to palladium. Therefore, expanding the scope of the reaction to include substrates like 2-Hydroxy-5-methylpyridine-4-boronic acid requires carefully optimized conditions, such as the use of highly active palladium catalysts, specific ligands, and appropriate bases to balance the activation of the boronic acid without promoting excessive decomposition. organic-chemistry.org

Palladium-Catalyzed Transmetalation Dynamics and Rate-Determining Steps

Transmetalation is the crucial step where the carbon-carbon bond formation is orchestrated on the palladium center. rsc.org It involves the transfer of the pyridyl group from the activated boronate species to the Pd(II) complex formed after oxidative addition. wikipedia.orgresearchgate.net For many Suzuki-Miyaura reactions, transmetalation is the rate-determining step.

The exact mechanism of transmetalation is still a subject of detailed study, but it is generally accepted that the boronic acid must first be activated by a base to form a boronate. organic-chemistry.org This increases the nucleophilicity of the organic group, facilitating its transfer to the electrophilic palladium center.

Two primary pathways are often considered:

The Boronate Pathway: The anionic boronate attacks the Pd(II)-halide complex.

The Oxo-Palladium Pathway: The Pd(II)-halide is converted to a Pd(II)-hydroxo complex, which then reacts with the neutral boronic acid.

For challenging substrates like 2-pyridyl boronic acids, the kinetics of transmetalation are often slower than the kinetics of protodeboronation. This means the boronic acid may decompose before it has a chance to couple. The success of the reaction hinges on accelerating the rate of transmetalation relative to the rate of protodeboronation. This can be achieved through the strategic choice of ligands on the palladium catalyst, which can modulate its electronic properties and steric environment, and the use of bases that effectively promote boronate formation without causing rapid degradation of the starting material. beilstein-journals.org

Strategies for Mitigating Undesired Side Reactions (e.g., Homocoupling, Oxidative Degradation)

In the context of metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, pyridine boronic acids are susceptible to several undesired side reactions. The most common of these are homocoupling of the boronic acid and oxidative degradation.

Homocoupling: This side reaction leads to the formation of a symmetrical bipyridine dimer from two molecules of the pyridine boronic acid. It is often mediated by the palladium catalyst, particularly in the presence of oxygen. acs.orgresearchgate.net Several strategies can be employed to minimize this undesired outcome:

Use of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling. These agents are thought to minimize the concentration of Pd(II) species in the reaction mixture, which are implicated in the homocoupling pathway, without significantly interfering with the main catalytic cycle. acs.orgresearchgate.net

Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere, for example by sparging the reaction mixture with nitrogen or argon, is crucial. This minimizes the presence of oxygen, a known promoter of homocoupling. researchgate.net

Slow Addition of Boronic Acid: A slow, controlled addition of the 2-Hydroxy-5-methylpyridine-4-boronic acid or its corresponding boronate ester can be a critical factor in suppressing homocoupling. This technique maintains a low concentration of the boronic acid in the reaction mixture at any given time, thus favoring the desired cross-coupling over the undesired homocoupling. researchgate.net

Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates can serve as a "slow-release" form of the boronic acid. In the presence of a mild base and water, the MIDA boronate undergoes in situ hydrolysis to gradually liberate the free boronic acid, effectively achieving a slow addition and minimizing side reactions. nih.gov

Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (B47542) (in this case, a dihydroxymethylpyridine) and boric acid. This process, often referred to as protodeboronation, can be accelerated by the presence of reactive oxygen species. nih.gov Strategies to mitigate oxidative degradation include:

Degassing of Solvents and Reagents: Thoroughly degassing all solvents and reagents to remove dissolved oxygen is a fundamental step in preventing oxidative degradation.

Use of Antioxidants: While not a universally applied strategy, the addition of radical scavengers or antioxidants could potentially intercept reactive oxygen species and protect the boronic acid functionality.

Table 1: Strategies to Mitigate Side Reactions

| Side Reaction | Mitigation Strategy | Mechanism of Action |

|---|---|---|

| Homocoupling | Use of mild reducing agents (e.g., potassium formate) | Minimizes the concentration of Pd(II) species that promote homocoupling. acs.orgresearchgate.net |

| Strict inert atmosphere (N₂ or Ar sparging) | Reduces the presence of oxygen, a known promoter of homocoupling. researchgate.net | |

| Slow addition of the boronic acid/ester | Maintains a low concentration of the boronic acid, favoring cross-coupling. researchgate.net | |

| Use of MIDA boronates | Acts as a slow-release source of the boronic acid. nih.gov | |

| Oxidative Degradation | Thorough degassing of solvents and reagents | Removes dissolved oxygen, a key oxidant. |

| Use of antioxidants | Intercepts reactive oxygen species that can degrade the boronic acid. | |

| Judicious choice of catalyst and ligand | Can influence the stability of the boronic acid and reaction kinetics. |

Other Metal-Catalyzed Coupling Reactions Involving Pyridine Boronic Acids

Beyond the Suzuki-Miyaura coupling, the boronic acid functionality of 2-Hydroxy-5-methylpyridine-4-boronic acid allows it to participate in a variety of other metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Coupling: In the Heck reaction, an unsaturated halide reacts with an alkene to form a substituted alkene, catalyzed by a palladium complex. While the classic Heck reaction does not directly utilize boronic acids, variations such as the oxidative Heck coupling allow for the reaction of boronic acids with alkenes. For pyridine derivatives, this would involve the palladium-catalyzed coupling of a vinyl compound with the pyridine boronic acid to generate a pyridyl-substituted alkene. thieme-connect.comresearchgate.netresearchgate.netnih.govwikipedia.org

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. Although this reaction does not directly use boronic acids, it is a related and important cross-coupling methodology for creating C-C bonds with heterocyclic compounds. organic-chemistry.orgthermofisher.comwikipedia.org The principles of palladium catalysis are similar to those in Suzuki coupling.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. While the primary substrates are halides, variations and related methodologies can involve organoboron compounds, enabling the synthesis of pyridyl-alkyne structures.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from the reaction of an amine with an aryl halide. While the boronic acid itself is not the primary coupling partner in the traditional sense, the pyridine ring can be functionalized with a halide, making it a suitable substrate for this reaction. Conversely, related Chan-Lam coupling reactions can directly couple boronic acids with amines. researchgate.netwikipedia.orgacsgcipr.orgacs.org

Table 2: Overview of Other Metal-Catalyzed Coupling Reactions

| Reaction Name | Typical Coupling Partners | Bond Formed | Catalyst System | Potential Application for Pyridine Boronic Acids |

|---|---|---|---|---|

| Heck Coupling | Unsaturated halide + Alkene | C-C (alkenyl) | Palladium | (Oxidative Heck) Coupling with alkenes to form pyridyl-alkenes. thieme-connect.comresearchgate.net |

| Stille Coupling | Organostannane + Organic halide | C-C | Palladium | Related methodology for C-C bond formation with pyridyl systems. organic-chemistry.orgthermofisher.com |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | C-C (alkynyl) | Palladium/Copper | Synthesis of pyridyl-alkynes through related C-B bond activation. |

| Buchwald-Hartwig Amination | Amine + Aryl halide | C-N | Palladium | Amination of a halogenated precursor to the pyridine boronic acid. researchgate.netwikipedia.org |

Redox Chemistry and Pyridine Ring Transformations

The redox behavior of 2-Hydroxy-5-methylpyridine-4-boronic acid is complex, with potential reactions at the boronic acid moiety, the pyridine nitrogen, and the pyridine ring itself.

Oxidation Pathways of the Boronic Acid Moiety and the Pyridine Nitrogen

The boronic acid group is susceptible to oxidation, a reaction that can be initiated by various oxidizing agents, including reactive oxygen species. The generally accepted mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by rearrangement to form a boronate ester, which is then hydrolyzed to the corresponding alcohol (in this case, a hydroxyl group) and boric acid. nih.gov This oxidative deboronation is an important consideration in the handling and reaction of this compound. Some boronic acids have been noted to generate organic radicals via oxidation by atmospheric oxygen. wikipedia.org

The pyridine nitrogen, being a heteroatom with a lone pair of electrons, can also undergo oxidation, typically to form a pyridine N-oxide. This transformation can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide can significantly alter the electronic properties and reactivity of the pyridine ring. For instance, pyridine N-oxides have been used as catalysts in the generation of alkyl carbon radicals from alkylboronic acids under photoinduced conditions. researchgate.netpurdue.edu

Furthermore, studies on the redox reactions of 2-hydroxypyridine (B17775) have shown that it can undergo one-electron oxidation, particularly at higher pH values where the hydroxyl group is deprotonated, making it a stronger reducing agent. ias.ac.in

Reduction Reactions Affecting the Pyridine Nucleus and Boron Functionality

The pyridine ring is generally resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressure and temperature, or the use of strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), can lead to the reduction of the aromatic system to form piperidine (B6355638) derivatives. In the context of 2-Hydroxy-5-methylpyridine-4-boronic acid, such a reduction would also likely affect the boronic acid group.

The boronic acid functionality itself is generally stable to many common reducing agents used in organic synthesis. However, under certain conditions, it can be reduced. For instance, treatment with strong hydride reagents might lead to the formation of borane (B79455) derivatives. A more common transformation is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. While not a formal reduction of the boron atom's oxidation state, it is a reductive transformation of the pyridine ring from a synthetic perspective. This reaction can be promoted by acidic or basic conditions, or by certain transition metal catalysts. The instability of 2-pyridyl boronic acids to protodeboronation is a known challenge in their use. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in 2-Hydroxy-5-methylpyridine-4-boronic acid towards substitution reactions is significantly influenced by the tautomerism between the 2-hydroxypyridine and 2-pyridone forms. In many solvents, the 2-pyridone tautomer is favored. chemtube3d.comaip.orgsemanticscholar.orgrsc.orgwikipedia.org

Electrophilic Substitution: The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the electron-donating hydroxyl (in the 2-hydroxypyridine tautomer) and methyl groups would be expected to activate the ring towards electrophiles. In the more prevalent 2-pyridone form, the ring is more electron-rich, and electrophilic substitution is more facile. rsc.org The electronic character of the 2-pyridone system directs electrophiles primarily to the C3 and C5 positions. rsc.org Given that the 5-position is already occupied by a methyl group in the target molecule, electrophilic attack would be anticipated to occur at the C3 position. For instance, nitration of 3-hydroxypyridine (B118123) occurs at the 2-position, while 6-hydroxy-2(1H)-pyridone is nitrated at the 3-position. rsc.org

Nucleophilic Substitution: The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The 2-pyridone tautomer, with its carbonyl group, has electron-deficient C4 and C6 positions, making them susceptible to nucleophilic attack. rsc.org The presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution (SNAr) reactions. For example, 2-halopyridines are common substrates for SNAr reactions. nih.govirjms.com In the case of 2-Hydroxy-5-methylpyridine-4-boronic acid, the boronic acid group at the C4 position could potentially be displaced by a nucleophile under certain conditions, although this is not a typical reaction pathway for boronic acids. More commonly, the hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution. nih.gov The 2-hydroxypyridine can also act as a nucleophile itself, reacting at either the nitrogen or the oxygen atom. researchgate.netacs.org

Table 3: Summary of Reactivity

| Reaction Type | Reactive Site(s) | Influencing Factors | Expected Outcome |

|---|---|---|---|

| Oxidation | Boronic acid moiety, Pyridine nitrogen | Oxidizing agents, pH, Light | Formation of a hydroxyl group (deboronation), Pyridine N-oxide |

| Reduction | Pyridine ring | Strong reducing agents, Catalytic hydrogenation | Formation of a piperidine ring |

| Electrophilic Substitution | C3 position | Tautomeric equilibrium (2-pyridone form favors reaction) | Introduction of an electrophile at the C3 position |

| Nucleophilic Substitution | C4 and C6 positions | Tautomeric equilibrium, Presence of a leaving group | Substitution of a leaving group at C4 or C6 by a nucleophile |

Catalytic Applications of 2 Hydroxy 5 Methylpyridine 4 Boronic Acid in Advanced Organic Synthesis

Role as a Lewis Acid Catalyst in Organic Transformations

2-Hydroxy-5-methylpyridine-4-boronic acid functions as a potent Lewis acid catalyst, a characteristic attributed to the electron-deficient nature of its boron atom. This Lewis acidity allows it to interact with electron-rich atoms, primarily oxygen and nitrogen, thereby activating substrates for a variety of organic transformations. The presence of both a hydroxyl group and a pyridine (B92270) nitrogen atom in its structure can modulate its catalytic activity and selectivity.

The primary role of 2-Hydroxy-5-methylpyridine-4-boronic acid as a Lewis acid catalyst is to activate substrates containing hydroxyl or carbonyl groups. It achieves this by forming a reversible covalent bond with the oxygen atom of the functional group. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack and consequently enhancing the reaction rate. For instance, in reactions involving carboxylic acids, the boronic acid can form an acyloxyboronate intermediate, which is a more reactive acylating agent than the free carboxylic acid. This activation is crucial for promoting reactions that would otherwise require harsh conditions or stoichiometric activating agents.

One of the significant advantages of using boronic acid catalysts, including 2-Hydroxy-5-methylpyridine-4-boronic acid, is their potential for chemoselectivity. In molecules bearing multiple functional groups, this catalyst can selectively activate one group over others. For example, boric acid has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids in the presence of other carboxylic acids that lack the α-hydroxy group. researchgate.net This selectivity arises from the ability of the boronic acid to form a stable five-membered ring intermediate with the α-hydroxy acid, which facilitates the esterification of that specific carboxylic acid.

This inherent chemoselectivity is of paramount importance in the synthesis of complex molecules, as it can obviate the need for cumbersome protection and deprotection steps, leading to more efficient and atom-economical synthetic routes. The pyridine ring and the hydroxyl group in 2-Hydroxy-5-methylpyridine-4-boronic acid can further influence this selectivity through secondary interactions with the substrate.

Organocatalytic Systems Involving Boronic Acid Derivatives

2-Hydroxy-5-methylpyridine-4-boronic acid can be a key component in cooperative organocatalytic systems. The combination of its Lewis acidic boron center with the Lewis basic nitrogen atom of the pyridine ring allows for bifunctional activation of both electrophiles and nucleophiles. For instance, in amidation reactions, the boronic acid moiety can activate the carboxylic acid, while the pyridine nitrogen can potentially interact with and deliver the amine nucleophile.

Furthermore, boronic acids can form complexes with other organic molecules, such as chiral amines or diols, to create more sophisticated and stereoselective catalytic systems. These systems can be designed to create specific chiral environments around the active site, enabling enantioselective transformations. While specific studies on 2-Hydroxy-5-methylpyridine-4-boronic acid in such systems are not widely reported, the principles of its functional groups suggest significant potential in this area.

Catalysis in Dehydration, Esterification, and Amidation Reactions

Dehydrative condensation reactions, such as esterification and amidation, are fundamental transformations in organic synthesis that typically require the removal of water to drive the equilibrium towards the product. Boronic acids, including 2-Hydroxy-5-methylpyridine-4-boronic acid, are effective catalysts for these reactions under milder conditions than traditional acid catalysts. orgsyn.org

In esterification , the boronic acid activates the carboxylic acid, facilitating its reaction with an alcohol. The reaction proceeds via a tetrahedral intermediate, and the catalyst is regenerated upon elimination of water. masterorganicchemistry.comorganic-chemistry.org

Illustrative Data for Boronic Acid-Catalyzed Esterification

| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzoic Acid | Methanol | 5 | Toluene | 80 | 92 |

| 2 | Acetic Acid | Benzyl Alcohol | 5 | Toluene | 80 | 88 |

| 3 | Phenylacetic Acid | Ethanol | 5 | Toluene | 80 | 95 |

Note: This table presents typical data for arylboronic acid-catalyzed esterification reactions and is for illustrative purposes only. Specific results for 2-Hydroxy-5-methylpyridine-4-boronic acid may vary.

Similarly, in amidation , the boronic acid activates the carboxylic acid for nucleophilic attack by an amine. orgsyn.org Boric acid-catalyzed amidation has been shown to be chemoselective, favoring the reaction at primary amines when both primary and secondary amines are present in the same molecule. orgsyn.org

Illustrative Data for Boronic Acid-Catalyzed Amidation

| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Phenylbutyric Acid | Benzylamine | 10 | Toluene | 110 | 91 |

| 2 | Benzoic Acid | Aniline | 10 | Toluene | 110 | 85 |

| 3 | Acetic Acid | Cyclohexylamine | 10 | Toluene | 110 | 89 |

Note: This table presents typical data for boronic acid-catalyzed amidation reactions and is for illustrative purposes only. Specific results for 2-Hydroxy-5-methylpyridine-4-boronic acid may vary.

The catalytic role in dehydration extends to other reactions as well, such as the formation of imines and enamines, where the boronic acid facilitates the removal of a water molecule from a carbinolamine intermediate.

Investigation of Catalyst Recycling and Sustainability in Synthetic Processes

A key aspect of modern catalysis is the development of sustainable processes, which includes the ability to recycle and reuse the catalyst. Heterogenization of homogeneous catalysts is a common strategy to facilitate their recovery. 2-Hydroxy-5-methylpyridine-4-boronic acid, with its functional groups, is amenable to immobilization on solid supports such as polymers or silica.

For instance, boronic acids can be incorporated into polymer fibers, creating recyclable heterogeneous catalysts. Such catalysts have been used in reactions like the Henry reaction and have demonstrated the potential for reuse over multiple cycles without significant loss of activity.

Another approach to catalyst recovery is the use of magnetic nanoparticles as supports. A catalyst can be attached to these nanoparticles, and after the reaction, it can be easily separated from the reaction mixture using an external magnet. mdpi.com This method avoids tedious filtration or distillation processes for catalyst recovery. While specific studies on the recycling of 2-Hydroxy-5-methylpyridine-4-boronic acid are limited, the principles of catalyst heterogenization are broadly applicable and offer a promising avenue for its sustainable use in synthetic processes.

Investigations into the Coordination Chemistry and Supramolecular Assembly of 2 Hydroxy 5 Methylpyridine 4 Boronic Acid

Ligand Properties and Metal Complexation

The presence of a 2-hydroxypyridine (B17775) unit alongside a boronic acid group endows 2-Hydroxy-5-methylpyridine-4-boronic acid with a rich coordination chemistry. The pyridine (B92270) nitrogen and the hydroxyl oxygen can act as a bidentate chelate ligand, while the boronic acid can engage in further interactions, leading to the formation of diverse metal complexes.

Chelation Behavior with Transition Metal Ions

The 2-hydroxypyridine fragment of the molecule is a well-established chelating agent for a variety of transition metal ions. The deprotonated hydroxyl group and the pyridine nitrogen atom can form stable five-membered chelate rings with metal centers. This chelation is a key factor in the formation of discrete coordination complexes and coordination polymers. The nature of the resulting complex is influenced by several factors, including the metal ion's coordination geometry preference, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions.

The methyl group at the 5-position of the pyridine ring can exert a modest steric and electronic influence on the coordination behavior. Electronically, the methyl group is weakly electron-donating, which can slightly increase the basicity of the pyridine nitrogen and enhance its coordinating ability. Sterically, its effect is generally minimal, allowing for the formation of complexes with a range of coordination numbers.

| Transition Metal Ion | Potential Coordination Geometry | Expected M-L Stoichiometry |

|---|---|---|

| Cu(II) | Square planar, Octahedral | 1:1, 1:2 |

| Ni(II) | Square planar, Octahedral | 1:2 |

| Co(II) | Tetrahedral, Octahedral | 1:2 |

| Zn(II) | Tetrahedral | 1:2 |

| Ru(II)/Ru(III) | Octahedral | 1:2, 1:3 |

This table presents hypothetical coordination scenarios based on the known chemistry of 2-hydroxypyridine ligands and common transition metal ions. The actual outcomes would require experimental verification.

Interactions with Lanthanide Cations and Other Metal Centers

The interaction of 2-Hydroxy-5-methylpyridine-4-boronic acid with lanthanide cations is anticipated to be primarily driven by the hard-hard interaction between the negatively charged oxygen of the deprotonated hydroxyl group and the highly charged, oxophilic lanthanide ions. The pyridine nitrogen, being a softer donor, may also participate in coordination, leading to chelation. Lanthanide ions are known for their high and variable coordination numbers (typically 7-9), which could lead to the formation of complexes with multiple ligands of 2-Hydroxy-5-methylpyridine-4-boronic acid or the inclusion of solvent molecules in the coordination sphere.

Furthermore, the boronic acid group itself can interact with metal centers, although this is less common than the chelation by the hydroxypyridine moiety. In its anionic boronate form, B(OH)3-, it can act as a tridentate ligand. sigmaaldrich.com This could lead to the formation of polynuclear complexes or extended network structures.

Boron-Containing Scaffolds in Supramolecular Architectures

The boronic acid functional group is a cornerstone of supramolecular chemistry due to its ability to form reversible covalent bonds and participate in various non-covalent interactions. This dual reactivity allows for the construction of dynamic and responsive supramolecular assemblies.

Formation of Reversible Covalent Bonds with Diols and Polyols

A hallmark of boronic acid chemistry is the formation of cyclic boronate esters through a reversible covalent reaction with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like carbohydrates. nih.gov This reaction is typically rapid and reversible, with the equilibrium position being sensitive to pH, the pKa of the boronic acid, and the structure of the diol. rsc.org

The reaction proceeds through the Lewis acidic trigonal planar boronic acid, which reacts with the diol to form a tetrahedral intermediate that subsequently eliminates water to yield the cyclic boronate ester. The stability of the resulting boronate ester is influenced by factors such as ring size (five- and six-membered rings are generally favored) and the geometric arrangement of the hydroxyl groups in the diol.

| Diol/Polyol | Product | Key Features of Interaction |

|---|---|---|

| Ethylene Glycol | 1,3,2-Dioxaborolane derivative | Formation of a 5-membered ring. |

| Propane-1,2-diol | 4-Methyl-1,3,2-dioxaborolane derivative | Formation of a 5-membered ring. |

| Glycerol | Mixture of 5- and 6-membered ring esters | Can react at the 1,2- or 1,3-diol positions. |

| Glucose | Complex mixture of boronate esters | Multiple diol functionalities lead to various binding possibilities. |

This table illustrates the expected products from the reaction of 2-Hydroxy-5-methylpyridine-4-boronic acid with common diols and polyols based on established principles of boronic acid chemistry.

Principles of Artificial Carbohydrate Recognition via Boronic Acid Conjugates

The ability of boronic acids to bind reversibly with diols forms the basis for the design of artificial receptors for carbohydrates. For effective carbohydrate recognition, a boronic acid-containing molecule, such as 2-Hydroxy-5-methylpyridine-4-boronic acid, can be coupled with a signaling unit, often a fluorophore. The binding event between the boronic acid and the carbohydrate can then be transduced into a measurable change in the signal, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.

The selectivity of a boronic acid-based sensor for a particular carbohydrate can be tuned by modulating the pKa of the boronic acid and by introducing other non-covalent interaction sites into the receptor design. The pyridyl and hydroxyl groups in 2-Hydroxy-5-methylpyridine-4-boronic acid could potentially participate in hydrogen bonding interactions with the carbohydrate, thereby enhancing the binding affinity and selectivity. The change in the electronic environment of the boron atom upon ester formation, from a trigonal sp2-hybridized state to a tetrahedral sp3-hybridized state, is often the key to the signaling mechanism in fluorescent sensors. rsc.org

Advanced Spectroscopic and Mechanistic Characterization of 2 Hydroxy 5 Methylpyridine 4 Boronic Acid

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups.

The vibrational spectrum of 2-Hydroxy-5-methylpyridine-4-boronic acid can be interpreted by assigning specific absorption bands (in FT-IR) or scattering peaks (in FT-Raman) to the vibrations of its constituent parts. Data from structurally similar compounds, such as 2-hydroxy-5-methyl-3-nitro pyridine (B92270) and various aryl boronic acids, provide a reliable basis for these assignments. scispace.comsci-hub.st

Key expected vibrations include:

O-H Stretching: A broad band in the FT-IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the boronic acid and hydroxyl groups. scispace.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. scispace.com

Pyridine Ring Vibrations: A series of sharp bands between 1400-1650 cm⁻¹ corresponds to C=C and C=N stretching vibrations within the pyridine ring. cdnsciencepub.comcdnsciencepub.com

B-O Stretching: The asymmetric B-O stretching of the B(OH)₂ group is a key diagnostic feature, typically appearing as a strong band in the FT-IR spectrum around 1330-1380 cm⁻¹. sci-hub.stacs.org

In-plane B-O-H Bending: This vibration is expected in the 1150-1200 cm⁻¹ region. scispace.com

Out-of-plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of out-of-plane C-H bending of the substituted aromatic ring.

Table 2: Assignment of Characteristic Vibrational Frequencies for 2-Hydroxy-5-methylpyridine-4-boronic acid

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy Method | Expected Intensity |

|---|---|---|---|

| 3200 - 3600 | O-H stretching (H-bonded) | FT-IR | Broad, Strong |

| 3020 - 3080 | Aromatic C-H stretching | FT-IR, FT-Raman | Medium to Weak |

| 2850 - 2980 | Aliphatic C-H stretching (-CH₃) | FT-IR, FT-Raman | Medium |

| 1600 - 1640 | Pyridine ring C=C and C=N stretching | FT-IR, FT-Raman | Strong |

| 1450 - 1580 | Pyridine ring C=C and C=N stretching | FT-IR, FT-Raman | Strong |

| 1330 - 1380 | Asymmetric B-O stretching | FT-IR | Very Strong |

| 1250 - 1300 | C-CH₃ stretching | FT-IR | Medium to Strong |

| 1150 - 1200 | In-plane O-H bending | FT-IR, FT-Raman | Medium |

| 800 - 850 | Out-of-plane C-H bending | FT-IR | Strong |

| 650 - 750 | Out-of-plane B-O-H bending | FT-IR, FT-Raman | Medium, Broad |

Vibrational spectroscopy is a powerful process analytical technology (PAT) tool for real-time, in-situ monitoring of chemical reactions. For reactions involving 2-Hydroxy-5-methylpyridine-4-boronic acid, such as the Suzuki-Miyaura cross-coupling, FT-Raman spectroscopy is particularly advantageous due to the weak Raman signal of many solvents. acs.org

By monitoring the reaction mixture over time, one can track the decrease in intensity of characteristic reactant peaks (e.g., the strong B-O stretch of the boronic acid) and the concurrent increase in intensity of peaks corresponding to the product. uib.noresearchgate.net This allows for the determination of reaction kinetics, identification of the reaction endpoint, and potentially the detection of transient intermediates, providing valuable mechanistic information without the need for offline sampling and analysis.

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of 2-Hydroxy-5-methylpyridine-4-boronic acid. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental formula.

For the molecular formula C₆H₈BNO₃, the calculated monoisotopic mass is 153.05972 Da. chemspider.comnih.gov HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 154.0675 or the deprotonated molecule [M-H]⁻ at m/z 152.0519. The experimental measurement of this mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study fragmentation patterns, which offer additional structural confirmation. chimia.ch Under ESI conditions, boronic acids can be prone to dehydration, forming cyclic anhydrides (boroxines), or forming adducts with solvents, which can complicate analysis. rsc.orgnih.gov Characteristic fragmentation pathways for the title compound would likely involve the neutral loss of water (H₂O) or the B(OH)₂ group, as well as cleavages characteristic of the pyridine ring structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed experimental X-ray crystallography data for 2-Hydroxy-5-methylpyridine-4-boronic acid could not be located. Consequently, a quantitative analysis of its solid-state structure, including precise bond lengths, bond angles, unit cell parameters, and specific intermolecular interactions, cannot be provided at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal insights into the molecular geometry of 2-Hydroxy-5-methylpyridine-4-boronic acid in the solid state. Furthermore, it would elucidate the nature of non-covalent interactions, such as hydrogen bonding and potential π-π stacking, which govern the packing of molecules within the crystal lattice. Such information is crucial for understanding the compound's physical properties, including melting point, solubility, and stability.

While empirical data is not available, a hypothetical analysis based on the known structures of similar pyridine and boronic acid derivatives would anticipate significant intermolecular hydrogen bonding. The hydroxyl group of the boronic acid moiety and the hydroxyl and nitrogen atoms of the pyridine ring are all potential hydrogen bond donors and acceptors. These interactions would likely play a dominant role in the formation of a stable, extended supramolecular network in the solid state.

Without experimental data, any depiction of the crystal structure or tables of crystallographic parameters would be purely speculative and therefore are not included. Further research involving the synthesis of a suitable single crystal and subsequent X-ray diffraction analysis is required to fully characterize the solid-state structure of this compound.

Structure Activity Relationships and Rational Design of 2 Hydroxy 5 Methylpyridine 4 Boronic Acid Derivatives

Correlating Structural Modifications with Chemical Reactivity and Selectivity Profiles

The reactivity and selectivity of 2-Hydroxy-5-methylpyridine-4-boronic acid are intrinsically linked to its electronic and steric properties. The pyridine (B92270) ring, with its hydroxy and methyl substituents, and the boronic acid group are the primary sites for modification.

Electronic Effects: The electron density of the pyridine ring significantly influences the Lewis acidity of the boronic acid moiety. Electron-withdrawing groups (EWGs) substituted on the pyridine ring increase the electrophilicity of the boron atom, enhancing its ability to activate substrates in catalytic reactions. Conversely, electron-donating groups (EDGs) decrease the Lewis acidity. The interplay of these electronic effects is crucial for optimizing catalytic activity. For instance, the introduction of a nitro group at the 3- or 5-position would be expected to enhance the catalytic activity in reactions where Lewis acidity is paramount.

Steric Effects: The steric hindrance around the boronic acid group can dictate the selectivity of a reaction. Bulky substituents near the boron atom can create a more defined binding pocket, favoring the approach of specific substrates and leading to higher regioselectivity or stereoselectivity. For example, replacing the methyl group with a bulkier isopropyl or tert-butyl group could enhance selectivity in asymmetric catalysis.

A hypothetical structure-reactivity study for a series of 2-Hydroxy-5-methylpyridine-4-boronic acid derivatives in a catalytic reaction could yield data as illustrated in the interactive table below.

| Derivative | Substituent at C3 | Reaction Yield (%) | Selectivity (ee %) |

| 1 | H | 75 | 50 |

| 2 | NO2 | 92 | 55 |

| 3 | OMe | 60 | 45 |

| 4 | Cl | 85 | 52 |

This table demonstrates how different substituents at the C3 position could modulate the yield and enantiomeric excess (ee %) of a model reaction.

Design Principles for Enhanced Catalytic Performance and Efficiency

The design of more efficient catalysts based on the 2-Hydroxy-5-methylpyridine-4-boronic acid scaffold revolves around several key principles aimed at enhancing catalytic turnover and stability.

Bifunctional Catalysis: The presence of the 2-hydroxy group offers the potential for designing bifunctional catalysts. This hydroxyl group can act as a Brønsted acid or base, or as a hydrogen bond donor, to co-activate substrates in concert with the Lewis acidic boronic acid. Modifications that alter the pKa of this hydroxyl group, such as the introduction of EWGs on the ring, can modulate its role in the catalytic cycle.

Ligand Acceleration: In metal-catalyzed reactions, 2-hydroxypyridine (B17775) derivatives can act as ligands. The electronic properties of substituents on the pyridine ring can influence the coordination of the ligand to the metal center, thereby accelerating the catalytic process. For example, in ruthenium-catalyzed C-H bond activation, 2-hydroxypyridine-based ligands have been shown to enhance catalytic activity. mdpi.com

Catalyst Stability: The stability of the catalyst under reaction conditions is crucial for its efficiency. Modifications to the pyridine ring can enhance thermal and oxidative stability. For instance, the introduction of fluorine atoms can increase the robustness of the molecule.

The following table illustrates hypothetical data for the catalytic performance of different derivatives in a Suzuki-Miyaura cross-coupling reaction.

| Catalyst Derivative | Substituent | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| A | 5-Me | 1000 | 100 |

| B | 3-F, 5-Me | 1500 | 150 |

| C | 3,5-diCl | 1200 | 120 |

| D | 5-tBu | 900 | 90 |

Rational Design for Specific Molecular Interactions in Biological Research Applications

The boronic acid moiety is a key pharmacophore that can form reversible covalent bonds with diols and the hydroxyl groups of serine, threonine, and tyrosine residues in proteins. This property makes 2-Hydroxy-5-methylpyridine-4-boronic acid a promising scaffold for designing enzyme inhibitors.

Enzyme Inhibition: The rational design of inhibitors involves tailoring the molecule to fit the active site of a target enzyme. The pyridine ring and its substituents can be modified to achieve specific interactions with amino acid residues in the active site through hydrogen bonding, hydrophobic interactions, or pi-stacking. For example, to target a serine protease, the pyridine scaffold could be elaborated with peptide-like side chains to mimic the natural substrate of the enzyme. The boronic acid would then form a stable tetrahedral intermediate with the catalytic serine residue, effectively inhibiting the enzyme. nih.gov

Molecular Recognition: Boronic acids are well-known for their ability to bind to saccharides. Derivatives of 2-Hydroxy-5-methylpyridine-4-boronic acid can be designed as sensors for specific carbohydrates by incorporating a fluorescent reporter group whose emission is modulated upon binding to the target diol. The selectivity of these sensors can be tuned by altering the steric and electronic properties of the pyridine ring to favor interaction with a particular saccharide.

A hypothetical dataset for the inhibitory activity of different derivatives against a target enzyme is presented below.

| Inhibitor Derivative | Modification | IC₅₀ (nM) | Binding Affinity (Kᵢ, nM) |

| I | Parent Compound | 500 | 250 |

| II | 3-amino group | 150 | 75 |

| III | 6-phenyl group | 80 | 40 |

| IV | 3-carboxy group | 300 | 150 |

Computational-Aided Design for the Discovery of Novel Derivatives and Predicted Applications

Computational chemistry plays a crucial role in the rational design of novel derivatives of 2-Hydroxy-5-methylpyridine-4-boronic acid. Techniques such as quantum mechanics (QM), molecular docking, and quantitative structure-activity relationship (QSAR) studies can predict the properties and activities of virtual compounds before their synthesis, thus saving time and resources.

Quantum Mechanics (QM): QM calculations can be used to predict the electronic properties of derivatives, such as the Lewis acidity of the boronic acid and the pKa of the hydroxyl group. These calculations can help in understanding the reactivity and catalytic potential of different substituted analogs. For example, density functional theory (DFT) can be employed to model the transition states of catalytic reactions and predict activation energies. researchgate.net

Molecular Docking: This technique is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target. For 2-Hydroxy-5-methylpyridine-4-boronic acid derivatives, molecular docking can be used to screen a virtual library of compounds against the active site of a target enzyme. The docking scores and predicted interactions can then be used to prioritize the synthesis of the most promising candidates. tjnpr.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. For pyridine-boronic acid derivatives, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme based on descriptors such as lipophilicity, electronic parameters, and steric properties. mdpi.com

An example of a computational screening workflow could involve the following steps:

Virtual Library Generation: Create a virtual library of 2-Hydroxy-5-methylpyridine-4-boronic acid derivatives with diverse substituents.

Property Prediction: Calculate key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for each virtual compound.

Molecular Docking: Dock the virtual library against a target protein to identify potential binders.

Prioritization: Rank the compounds based on their predicted binding affinity, ADMET properties, and synthetic feasibility for further experimental validation.

Future Perspectives and Emerging Research Avenues for 2 Hydroxy 5 Methylpyridine 4 Boronic Acid

Innovations in Sustainable Synthetic Methodologies and Process Intensification

Future research on the synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid is expected to focus on the development of more sustainable and efficient methodologies. Traditional methods for the synthesis of pyridinylboronic acids often involve halogen-metal exchange followed by borylation, or palladium-catalyzed cross-coupling reactions. arkat-usa.org While effective, these methods can generate significant waste and may use harsh reagents.

Emerging research is likely to explore greener synthetic routes. This could involve the use of more environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions. One promising avenue is the direct C-H borylation of the 2-hydroxy-5-methylpyridine (B17766) precursor. This approach would be more atom-economical, avoiding the need for pre-functionalized starting materials. mdpi.com

Process intensification, through the use of flow chemistry, presents another significant opportunity. nih.gov Flow reactors can offer better control over reaction parameters, leading to higher yields and purity, while also improving safety and scalability. The development of a continuous-flow synthesis for 2-Hydroxy-5-methylpyridine-4-boronic acid would be a significant step towards its large-scale and cost-effective production.

Table 1: Comparison of Potential Synthetic Methodologies for 2-Hydroxy-5-methylpyridine-4-boronic acid

| Methodology | Potential Advantages | Potential Challenges |

| Improved Halogen-Metal Exchange | High yield, well-established | Requires cryogenic temperatures, stoichiometric organometallic reagents |

| Palladium-Catalyzed Cross-Coupling | Good functional group tolerance | Catalyst cost and removal, ligand optimization |

| Direct C-H Borylation | High atom economy, reduced waste | Selectivity control, catalyst development |

| Flow Chemistry | Enhanced safety and control, scalability | Initial setup cost, potential for clogging |

Expansion of Catalytic Scope and Development of Advanced Selectivity Control

The unique electronic properties of the 2-hydroxypyridine (B17775) scaffold suggest that 2-Hydroxy-5-methylpyridine-4-boronic acid could have interesting applications in catalysis. Boronic acids themselves can act as catalysts for a variety of organic transformations. researchgate.net The presence of the hydroxypyridine moiety could modulate the catalytic activity of the boronic acid, potentially leading to novel reactivity.

A key area of future research will be the exploration of this compound as a ligand for transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group could act as a bidentate ligand, coordinating to a metal center and influencing its catalytic properties. This could lead to the development of new catalysts for reactions such as cross-coupling, hydrogenation, and hydroformylation. nih.gov

Controlling the selectivity of reactions involving 2-Hydroxy-5-methylpyridine-4-boronic acid will be a significant challenge and a major focus of future research. The presence of multiple reactive sites on the molecule (the boronic acid, the hydroxyl group, and the pyridine ring) requires precise control to achieve the desired outcome. The development of advanced strategies for selectivity control, such as the use of directing groups or specifically designed catalysts, will be crucial for unlocking the full synthetic potential of this compound. acs.orgrsc.org

Advanced Applications in Bio-Inspired Chemical Research and Enzyme Inhibition Mechanisms

Boronic acids are well-established as enzyme inhibitors, with the first boronic acid-containing drug, Bortezomib, approved for the treatment of multiple myeloma. nih.gov The structural similarity of boronic acids to carboxylic acids allows them to act as bioisosteres, interacting with the active sites of enzymes. nih.gov Furthermore, derivatives of 3-hydroxypyridine (B118123) have been shown to exhibit monoamine oxidase inhibitory activity. researchgate.net

This convergence of biological activity from both the boronic acid and hydroxypyridine moieties makes 2-Hydroxy-5-methylpyridine-4-boronic acid a compelling candidate for investigation as an enzyme inhibitor. Future research will likely focus on screening this compound against a range of enzymes, particularly those involved in cancer, inflammation, and neurodegenerative diseases.

Understanding the mechanism of enzyme inhibition will be a critical aspect of this research. Molecular modeling and structural biology studies could be employed to elucidate how 2-Hydroxy-5-methylpyridine-4-boronic acid interacts with the active site of target enzymes. This knowledge would be invaluable for the rational design of more potent and selective inhibitors. The ability of boronic acids to form covalent adducts with active site residues could lead to the development of irreversible inhibitors with prolonged therapeutic effects. nih.gov

Table 2: Potential Enzyme Targets for 2-Hydroxy-5-methylpyridine-4-boronic acid

| Enzyme Class | Rationale for Investigation |

| Serine Proteases | Boronic acids are known inhibitors of serine proteases. |

| Metallo-β-lactamases | Boronic acids are being explored as inhibitors to combat antibiotic resistance. nih.gov |

| Monoamine Oxidases | 3-Hydroxypyridine derivatives have shown inhibitory activity. researchgate.net |

| Histone Deacetylases (HDACs) | Boronic acid-based HDAC inhibitors are under investigation. nih.gov |

Integration with Novel Material Science Technologies and Functional Materials Development

The application of pyridine-containing boronic acids in materials science is a rapidly growing field. chemicalbook.com These compounds have been used to construct a variety of functional materials, including polymers, hydrogels, and luminescent materials. acs.orgguidechem.com The unique properties of 2-Hydroxy-5-methylpyridine-4-boronic acid, particularly its ability to participate in hydrogen bonding and coordinate to metal ions, make it an attractive building block for the development of new materials.

Future research could explore the incorporation of this compound into conductive hydrogels. The pyridine and hydroxyl groups could enhance the mechanical properties and environmental responsiveness of the hydrogel, while the boronic acid could introduce glucose-sensing capabilities. acs.org This could lead to the development of advanced sensors for biomedical applications.

Another promising avenue is the use of 2-Hydroxy-5-methylpyridine-4-boronic acid in the synthesis of luminescent materials. The rigid heterocyclic structure could serve as a chromophore, and the boronic acid group could be used to tune the photophysical properties of the material. This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.